2-[1-(methoxycarbonyl)cyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(methoxycarbonyl)cyclopentyl]acetic acid is an organic compound with the molecular formula C9H14O4. It is a white solid that is soluble in organic solvents but insoluble in water . This compound is commonly used as an intermediate in organic synthesis for the preparation of other organic compounds .
Preparation Methods
The synthesis of 2-[1-(methoxycarbonyl)cyclopentyl]acetic acid typically involves the introduction of a methoxycarbonyl group and an acetic acid group onto a cyclopentane ring. One common method involves the reaction of cyclopentene with formic acid and sulfuric acid to produce methoxycarbonyl cyclopentane. This intermediate is then reacted with chloroacetic acid to yield the target compound .
Chemical Reactions Analysis
2-[1-(methoxycarbonyl)cyclopentyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Scientific Research Applications
2-[1-(methoxycarbonyl)cyclopentyl]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways and enzyme reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(methoxycarbonyl)cyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in esterification reactions, while the acetic acid group can undergo deprotonation to form carboxylate ions. These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
2-[1-(methoxycarbonyl)cyclopentyl]acetic acid can be compared with similar compounds such as:
Cyclopentylacetic acid: Lacks the methoxycarbonyl group, making it less reactive in certain synthetic applications.
Methoxycarbonyl cyclopentane: Lacks the acetic acid group, limiting its use in reactions requiring carboxylate functionality.
Cyclopentylmethanol: Contains a hydroxyl group instead of the methoxycarbonyl and acetic acid groups, leading to different reactivity and applications.
This compound’s unique combination of functional groups makes it particularly versatile in organic synthesis and research applications.
Properties
CAS No. |
59590-90-8 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.